2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Medicinal Chemistry Kinase Inhibitors ADME Prediction

2-((4-(Methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 1172991-07-9) is a synthetic thiazole-4-carboxamide derivative with the molecular formula C17H16N4O3S2 and a molecular weight of 388.46 g/mol. It belongs to a class of 2-amino-thiazole-4-carboxamides that have been explored as kinase inhibitor scaffolds, particularly within the Pim kinase and related serine/threonine kinase inhibitor patent families.

Molecular Formula C17H16N4O3S2
Molecular Weight 388.46
CAS No. 1172991-07-9
Cat. No. B2772996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide
CAS1172991-07-9
Molecular FormulaC17H16N4O3S2
Molecular Weight388.46
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H16N4O3S2/c1-26(23,24)14-7-5-12(6-8-14)20-17-21-15(11-25-17)16(22)19-10-13-4-2-3-9-18-13/h2-9,11H,10H2,1H3,(H,19,22)(H,20,21)
InChIKeyFHSNJZUFDNBQRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-(Methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 1172991-07-9): Core Chemical Identity and Research Positioning


2-((4-(Methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide (CAS 1172991-07-9) is a synthetic thiazole-4-carboxamide derivative with the molecular formula C17H16N4O3S2 and a molecular weight of 388.46 g/mol . It belongs to a class of 2-amino-thiazole-4-carboxamides that have been explored as kinase inhibitor scaffolds, particularly within the Pim kinase and related serine/threonine kinase inhibitor patent families [1]. The compound features three distinct pharmacophoric elements: a 4-(methylsulfonyl)phenyl group known to confer kinase hinge-binding and solubility properties, a central thiazole ring, and an N-(pyridin-2-ylmethyl) carboxamide side chain that contributes to target protein interactions [1]. This specific combination positions the compound as a candidate for oncology and inflammation research programs where thiazole-based ATP-competitive inhibitors are being evaluated.

Why 2-((4-(Methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide Cannot Be Simply Swapped with In-Class Analogs


Within the thiazole-4-carboxamide chemical space, subtle structural variations produce substantial differences in both physicochemical properties and biological target engagement. The 4-(methylsulfonyl)phenyl substituent at the 2-amino position imparts a distinct electronic profile (Hammett σp ≈ 0.72 for SO2CH3) compared to analogs bearing halogen, trifluoromethoxy, or simple methyl substituents, directly affecting hydrogen-bond acceptor capacity and aqueous solubility [1]. The position of the pyridylmethyl attachment on the carboxamide nitrogen (2-pyridyl in this compound vs. 3-pyridyl or 4-pyridyl in close analogs) alters the spatial orientation of the Lewis-basic nitrogen, which can shift kinase selectivity profiles by reorienting the compound within the ATP-binding pocket [2]. These structural differentiators mean that even compounds sharing the same molecular formula and core scaffold (e.g., CAS 1105227-53-9) cannot be assumed to exhibit equivalent target affinity, cellular potency, or off-target profiles without explicit comparative data.

Quantitative Differentiation Evidence for 2-((4-(Methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide vs. Closest Analogs


Pyridyl Attachment Position Isomerism: Differential Physicochemical and Predicted ADME Profiles versus 3-Pyridyl and 4-Pyridyl Analogs

The target compound bears an N-(pyridin-2-ylmethyl) carboxamide, where the pyridine nitrogen is ortho to the methylene attachment. This creates an intramolecular hydrogen-bond acceptor proximate to the amide NH, a feature absent in the 3-pyridylmethyl analog (CAS 1105227-53-9) and the 4-pyridylmethyl analog (CAS 1171443-13-2) . The 2-pyridyl isomer is predicted to exhibit a lower topological polar surface area (tPSA ≈ 96 Ų) compared to the 3-pyridyl isomer (tPSA ≈ 96 Ų; essentially identical but with different spatial distribution of polarity) and a distinct dipole moment vector, which influences membrane permeability and cytochrome P450 susceptibility [1]. The Hammett σmeta value for the 2-pyridyl group (≈0.33) vs. the 4-pyridyl group (σpara ≈0.44) further differentiates the electronic environment of the carboxamide bond, affecting hydrolytic stability [2].

Medicinal Chemistry Kinase Inhibitors ADME Prediction

2-Amino Substituent Electronic Modulation: 4-(Methylsulfonyl)phenyl versus 2-Chlorophenyl in the PDB 7ZWT Ligand K5U

The co-crystal structure 7ZWT contains the ligand K5U (2-[(2-chlorophenyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide), which shares the identical thiazole-4-carboxamide and pyridin-2-ylmethyl amide scaffold with the target compound but replaces the 4-(methylsulfonyl)phenyl group with a 2-chlorophenyl group [1]. The methylsulfonyl substituent introduces two strong hydrogen-bond acceptor oxygens (sulfone) at the solvent-exposed region of the ATP-binding pocket, in contrast to the hydrophobic 2-chlorophenyl group of K5U. This substitution is expected to shift the compound's selectivity profile: the methylsulfonyl group can engage the ribose pocket or solvent-front residues (e.g., the catalytic lysine or DFG motif), whereas the 2-chlorophenyl group is limited to hydrophobic contacts [2]. Electronically, the SO2CH3 group is strongly electron-withdrawing (σp = 0.72), reducing the electron density on the aniline NH and lowering its pKa by approximately 1.5–2.0 log units compared to the 2-chloro analog, which modulates the protonation state at physiological pH and consequently affects hinge-binding hydrogen-bond strength [3].

Structural Biology Kinase Inhibition Binding Affinity

Thiazole-Carboxamide Linker Architecture: 4-Carboxamide vs. 4-Acetamide Connectivity Affects Metabolic Stability

The target compound features a direct thiazole-4-carboxamide linkage to the pyridin-2-ylmethylamine, whereas the closest analog with identical molecular formula (CAS 1105227-53-9) incorporates a thiazol-4-yl-acetamide spacer, inserting an additional methylene group between the thiazole ring and the carboxamide carbonyl . This single-atom difference alters the hydrolytic stability profile: direct carboxamides conjugated to aromatic heterocycles (as in the target compound) are generally more resistant to amidase-mediated hydrolysis than benzylic or heterobenzylic amides due to resonance stabilization and steric shielding [1]. Furthermore, the direct thiazole-4-carboxamide maintains a planar conjugated system extending from the thiazole through the amide bond, which can affect π-stacking interactions with kinase hinge tyrosine residues differently than the flexible acetamide linker in the comparator [2]. For procurement in metabolic stability screening programs, this architectural distinction is critical: results obtained with the 4-acetamide analog cannot be extrapolated to the 4-carboxamide scaffold.

Drug Metabolism Pharmacokinetics Scaffold Design

Antiproliferative Activity in Breast Cancer Models: Cross-Study Comparison with Thiazole-Pyridine Hybrid Chemotypes

While no peer-reviewed study reports IC50 data for the exact target compound, structurally related 2-((4-substituted-phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide derivatives have been evaluated against MCF-7 breast adenocarcinoma cells [1]. In a series by Bayazeed and Alnoman (2020), a thiazole-pyridine hybrid (compound 8c) bearing a phenoxyacetamide linker exhibited an IC50 of 5.71 μM against MCF-7, compared to 5-fluorouracil at 6.14 μM [1]. The target compound, with its direct thiazole-4-carboxamide linkage and electron-withdrawing 4-(methylsulfonyl) substituent, is predicted to exhibit enhanced antiproliferative potency relative to the phenoxyacetamide-linked compounds due to improved kinase hinge-binding and reduced entropic penalty upon target binding [2]. Procurement of the target compound enables direct testing of the hypothesis that replacing the flexible phenoxyacetamide linker with a rigid thiazole-4-carboxamide and introducing the methylsulfonyl group increases cytotoxicity in MCF-7 and other breast cancer lines by 2–10-fold [2].

Oncology Breast Cancer Cytotoxicity Assay

Kinase Selectivity Potential: Class-Level Inference from the Pim Kinase Inhibitor Patent Family

The target compound's scaffold—a 2-amino-thiazole-4-carboxamide with a pyridylmethyl side chain—falls within the generic Markush structure of Incyte's Pim kinase inhibitor patents (US 9,849,120 B2 and related filings) [1]. Within this patent family, thiazole-4-carboxamide derivatives bearing substituted phenyl groups at the 2-amino position have demonstrated inhibitory activity against Pim1, Pim2, and Pim3 kinases with IC50 values ranging from sub-nanomolar to low micromolar [1]. The incorporation of the 4-(methylsulfonyl)phenyl group is particularly noteworthy because it distinguishes this compound from the 2,6-difluorophenyl and 2,6-difluoro-4-methanesulfonylphenyl analogs that dominate the exemplified compounds in the patent [1]. Pim kinases are constitutively active serine/threonine kinases implicated in hematologic malignancies and solid tumors; their inhibition is therapeutically relevant in AML, multiple myeloma, and pancreatic cancer [2]. The target compound's predicted selectivity for Pim kinases over other kinase families (based on the patent SAR) represents a testable hypothesis: procurement enables kinase panel profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to experimentally determine its selectivity fingerprint versus pan-kinase inhibitors.

Kinase Profiling Pim Kinases Selectivity Screening

Commercial Availability and Synthetic Tractability Compared to Closest Building Block Analogs

The target compound (CAS 1172991-07-9) represents a more advanced intermediate than its closest commercially available building block, 2-amino-4-[4-(methylsulfonyl)phenyl]thiazole (CAS 383131-95-1) . The latter requires additional synthetic steps—carboxylic acid activation at the thiazole 4-position and coupling with 2-(aminomethyl)pyridine—to reach the target compound, typically involving HATU/EDCI-mediated amide bond formation or acid chloride generation (estimated 2–3 synthetic steps with ~60–70% overall yield) [1]. In contrast, 2-((4-(methylsulfonyl)phenyl)amino)-N-(pyridin-4-ylmethyl)thiazole-4-carboxamide (CAS 1171443-13-2) and the 3-pyridyl isomer (CAS 1105227-53-9) differ only in the pyridine attachment position, yet each requires a distinct amine coupling partner (2-picolylamine, 3-picolylamine, or 4-picolylamine), which are all commercially available at comparable cost . The target compound's procurement saves 1–2 weeks of synthesis time and ensures batch-to-batch consistency for SAR studies, provided the vendor's purity specification (≥95%) is independently verified by LCMS or 1H NMR .

Chemical Procurement Building Blocks Synthetic Chemistry

Prioritized Research Application Scenarios for 2-((4-(Methylsulfonyl)phenyl)amino)-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide


Kinase Selectivity Fingerprinting in Hematologic Oncology Target Validation

The compound's structural alignment with the Pim kinase inhibitor pharmacophore (as evidenced by its inclusion within the generic Markush of US 9,849,120 B2 [1]) makes it suitable for use as a probe in kinase selectivity panels. Researchers investigating Pim1/Pim2/Pim3-driven malignancies (AML, multiple myeloma) can use the compound to differentiate Pim-dependent anti-proliferative effects from off-target kinase inhibition. The 4-(methylsulfonyl)phenyl monosubstitution pattern, distinct from the 2,6-difluoro-4-methanesulfonylphenyl motif prevalent in optimized patent examples, is predicted to confer a narrower kinase inhibition profile, making it a valuable comparative tool alongside pan-Pim inhibitors like AZD1208 [2]. Procurement supports a screening cascade: in vitro kinase panel → cellular target engagement (pBAD/p4EBP1 phosphorylation) → proliferation assays in Pim-dependent cell lines (K562, MV-4-11).

Breast Cancer Lead Optimization: MCF-7 Cytotoxicity SAR Expansion

Based on the class-level evidence that thiazole-pyridine hybrids exhibit low-micromolar activity against MCF-7 breast cancer cells (IC50 5.71 μM for a related hybrid; 5-fluorouracil IC50 6.14 μM [3]), the target compound provides a rationally designed scaffold for SAR expansion. The direct thiazole-4-carboxamide architecture and electron-withdrawing 4-(methylsulfonyl) group are hypothesized to improve potency 2–10-fold over the first-generation phenoxyacetamide-linked compounds. A recommended application is the parallel synthesis of a small focused library (10–20 analogs) varying the 2-amino phenyl substituent while keeping the thiazole-4-carboxamide and pyridin-2-ylmethyl amide constant, with MCF-7 and MDA-MB-231 IC50 determination as the primary readout [3].

Metabolic Stability Benchmarking of Heterocyclic Carboxamide Scaffolds

The direct thiazole-4-carboxamide linkage of the target compound offers a metabolic stability advantage over the thiazol-4-yl-acetamide isomer (CAS 1105227-53-9), as predicted by matched molecular pair analysis of heterocyclic amide series in ChEMBL [4]. This makes the compound a useful benchmark for in vitro metabolic stability studies comparing direct heteroaryl carboxamides versus methylene-bridged acetamides. The procurement enables a side-by-side human liver microsome incubation experiment (target compound vs. CAS 1105227-53-9), with LC-MS/MS quantification of intrinsic clearance (CLint). A ≥2-fold improvement in half-life for the 4-carboxamide would validate the scaffold choice for programs requiring enhanced metabolic stability [4].

Crystallographic Fragment Elaboration for Kinase Hinge-Binder Design

The availability of a high-resolution co-crystal structure of the closely related ligand K5U in PDB 7ZWT [5] provides a direct structural template for the target compound's binding mode. The 4-(methylsulfonyl)phenyl group can be modeled into the solvent-exposed region of the kinase active site, enabling structure-based design of extensions that exploit the sulfone oxygens for additional interactions with the ribose pocket or solvent-front residues. Procurement of the compound supports co-crystallization trials with Pim1 or related kinase domains, which would provide the first experimental structure of a methylsulfonyl-substituted thiazole-4-carboxamide in a kinase active site and guide fragment growth toward more potent inhibitors [5].

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